N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-3-carboxamide
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-3-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a cyano group, dimethyl substitutions on a thiophene ring, and a benzothiophene carboxamide moiety.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS2/c1-9-10(2)21-16(12(9)7-17)18-15(19)13-8-20-14-6-4-3-5-11(13)14/h3-6,8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVXNLFQLPDBLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CSC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene ring, followed by the introduction of the cyano and dimethyl groups. The final step involves the formation of the benzothiophene carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Chemical Reactions Analysis
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and material science.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes
Mechanism of Action
The exact mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, influencing biological processes at the cellular level. Further research is needed to elucidate the detailed mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-3-carboxamide can be compared with similar compounds such as:
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methylbenzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxybutanamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the cyano, dimethyl, and benzothiophene carboxamide groups in this compound contributes to its distinct properties and potential applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
